Methoxy(methyl)(phenyl)(vinyl)silane
Description
Structure
3D Structure
Properties
IUPAC Name |
ethenyl-methoxy-methyl-phenylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OSi/c1-4-12(3,11-2)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTCEXAZJVCREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C=C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Methoxy Methyl Phenyl Vinyl Silane
Historical and Contemporary Approaches in Organosilane Synthesis
The synthesis of organosilicon compounds, or organosilanes, has a history stretching back to 1863, when Charles Friedel and James Crafts first prepared tetraethylsilane (B1293383) from tetrachlorosilane (B154696) and diethylzinc. wikipedia.org Early efforts in the 20th century, notably by Frederic S. Kipping, established the use of Grignard reagents for creating silicon-carbon bonds, laying the groundwork for the silicone industry. wikipedia.orggtsi.hkrichsilicone.com These foundational methods involved the substitution of halides on a silicon atom with organic groups.
A major industrial breakthrough was the "direct process" or Müller-Rochow process, invented in the 1940s, which involves reacting elemental silicon with organic halides to produce organohalosilanes, primarily methylchlorosilanes. wikipedia.orgrichsilicone.com While highly efficient for large-scale production of basic silane (B1218182) monomers, this method lacks the specificity required for complex, asymmetrical silanes. sbfchem.com
Contemporary synthesis has evolved to include a diverse toolkit of reactions that offer greater precision and functional group tolerance. numberanalytics.com Hydrosilylation, the catalyzed addition of a silicon-hydride (Si-H) bond across an unsaturated C-C bond, has become a cornerstone for forming silicon-carbon bonds. wikipedia.orgthieme-connect.com Furthermore, modern organic synthesis has embraced various metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, which utilizes palladium or nickel catalysts to couple organosilanes with organic halides. thermofishersci.in Recent innovations also include the development of photocatalysis to achieve highly selective and programmable functionalization of silanes under mild conditions. nus.edu.sg
Targeted Synthesis of Methoxy(methyl)(phenyl)(vinyl)silane
The targeted synthesis of an asymmetrical molecule like this compound typically involves a multi-step approach starting from more readily available silane precursors. The key challenge lies in the sequential and controlled introduction of the four different substituents—methyl, phenyl, vinyl, and methoxy (B1213986)—onto the central silicon atom.
Grignard Reagent-Mediated Synthetic Routes
The Grignard reaction remains a versatile and widely used method for forming Si-C bonds in a laboratory setting. gelest.com For this compound, this approach would typically start with a di- or trichlorosilane (B8805176) precursor. A plausible route involves the stepwise reaction of different Grignard reagents with a precursor like methyl(phenyl)dichlorosilane.
The synthesis could proceed as follows:
Vinylation: Methyl(phenyl)dichlorosilane is reacted with one equivalent of vinylmagnesium bromide (CH₂=CHMgBr). This reaction substitutes one chlorine atom with a vinyl group to yield chloro(methyl)(phenyl)(vinyl)silane. Careful control of stoichiometry and reaction conditions (such as reverse addition, where the Grignard reagent is added to the silane) is crucial to prevent double substitution. gelest.com
Methoxylation: The resulting monochlorosilane is then reacted with methanol (B129727) (CH₃OH) or sodium methoxide (B1231860) (NaOCH₃) to replace the remaining chlorine atom with a methoxy group, yielding the final product. researchgate.net
An alternative Grignard route could involve starting with trichlorovinylsilane (B1218785) and sequentially adding methylmagnesium iodide and phenylmagnesium bromide, followed by methoxylation. The order of Grignard reagent addition can be manipulated based on the reactivity and steric hindrance of the incoming groups. researchgate.net
| Grignard Route Example | |
| Starting Precursor | Methyl(phenyl)dichlorosilane |
| Step 1 Reagent | Vinylmagnesium bromide (CH₂=CHMgBr) |
| Intermediate | Chloro(methyl)(phenyl)(vinyl)silane |
| Step 2 Reagent | Methanol (CH₃OH) or Sodium Methoxide (NaOCH₃) |
| Final Product | This compound |
Hydrosilylation-Based Synthetic Approaches
Hydrosilylation offers a powerful method for creating a silicon-vinyl bond. wikipedia.org This pathway would involve the addition of a silicon-hydride bond to an alkyne. The synthesis would begin with a precursor silane containing a Si-H bond, such as methoxy(methyl)(phenyl)silane.
The general reaction is: Me(Ph)(MeO)Si-H + HC≡CH → Me(Ph)(MeO)Si-CH=CH₂
This reaction is not spontaneous and requires a catalyst, typically a platinum-based complex like Karstedt's catalyst or Speier's catalyst. wikipedia.orgthieme-connect.com The reaction must be carefully controlled to ensure mono-addition and to achieve the desired regioselectivity, as hydrosilylation of terminal alkynes can sometimes yield a mixture of isomers. rameshrasappan.com The precursor, methoxy(methyl)(phenyl)silane, would itself be synthesized from the corresponding chlorosilane.
| Hydrosilylation Route | |
| Hydrosilane Precursor | Methoxy(methyl)(phenyl)silane |
| Unsaturated Substrate | Acetylene (B1199291) (HC≡CH) |
| Typical Catalyst | Platinum-based complexes (e.g., Karstedt's catalyst) |
| Key Transformation | Addition of Si-H bond across the carbon-carbon triple bond |
Functionalization of Halosilane Precursors
This is arguably the most fundamental and flexible strategy, underpinning many other named methods, including the Grignard route. The core principle is the sequential substitution of halide atoms (usually chlorine) on a silicon precursor with the desired functional groups. researchgate.net A common starting material would be a dichlorosilane (B8785471) such as methyl(phenyl)dichlorosilane or vinyl(phenyl)dichlorosilane.
A representative synthetic sequence starting from methyl(phenyl)dichlorosilane is outlined below:
| Step | Reaction | Description |
| 1 | Vinylation | Reaction of Me(Ph)SiCl₂ with one equivalent of a vinylating agent (e.g., vinylmagnesium bromide or vinyllithium) to form Chloro(methyl)(phenyl)(vinyl)silane. |
| 2 | Methoxylation | Reaction of the intermediate Chloro(methyl)(phenyl)(vinyl)silane with a methoxy source like methanol in the presence of a base, or with sodium methoxide, to yield the final product. |
This stepwise approach allows for the controlled construction of the asymmetric silicon center. The different reactivity of the Si-Cl bonds and the choice of nucleophiles are key to achieving a high yield of the desired product.
Direct Synthesis Methods
The direct synthesis (Müller-Rochow) process involves the reaction of elemental silicon with an organic halide, typically methyl chloride or chlorobenzene, at high temperatures over a copper catalyst. richsilicone.com This method is an industrial cornerstone for producing foundational monomers like dimethyldichlorosilane and methyl(phenyl)dichlorosilane. wikipedia.orgsbfchem.com
However, the direct process is not suitable for the de novo synthesis of a complex, multi-functionalized silane like this compound. The process lacks the selectivity to introduce four different groups in a controlled manner. Instead, the direct process is critical for producing the simpler dihalosilane precursors, such as methyl(phenyl)dichlorosilane, which are then used in the more targeted synthetic routes described above. sbfchem.com
Catalytic Methodologies in this compound Synthesis
Catalysis is indispensable in the modern synthesis of organosilanes, enabling reactions that would otherwise be inefficient or impossible. Several catalytic methods are relevant to the synthesis of this compound.
Hydrosilylation Catalysis: As mentioned, the hydrosilylation of acetylene with a precursor silane is a key route to the vinyl group. This reaction is almost exclusively catalyzed by transition metal complexes. While platinum catalysts are the most common, complexes of other metals like rhodium, iridium, and nickel have also been developed. thieme-connect.comnih.gov
Palladium-Catalyzed Cross-Coupling: Reactions like the Hiyama coupling provide a powerful way to form Si-C bonds. thermofishersci.in A potential route to the target molecule could involve the palladium-catalyzed reaction of a halosilane, such as chloro(methoxy)(methyl)phenylsilane, with a vinyl-organometallic reagent (e.g., vinyltributylstannane in a Stille-type coupling) or a vinylsilane. Palladium nanoparticles have also been shown to be effective catalysts for such cross-coupling reactions. lookchem.com
Photoredox Catalysis: A more recent development is the use of photocatalysts to activate Si-H bonds. nus.edu.sgnih.gov This methodology allows for the stepwise and controlled functionalization of hydrosilanes. In principle, a di- or trihydrosilane could be sequentially functionalized with phenyl, vinyl, and methoxy groups under photocatalytic conditions, offering a high degree of control and avoiding harsh reagents. nus.edu.sg
| Catalytic Method | Relevant Reaction | Typical Catalysts |
| Hydrosilylation | Si-H addition to Alkyne | Platinum (Karstedt's, Speier's), Rhodium, Iridium |
| Hiyama Coupling | C-C bond formation | Palladium(0) complexes, Nickel complexes |
| Stille Coupling | C-C bond formation | Palladium(0) complexes |
| Photocatalysis | Si-H functionalization | Iridium complexes, Organic Dyes (Eosin Y) |
Transition Metal-Catalyzed Processes for Silane Formation
The formation of silicon-carbon bonds, a critical step in the synthesis of vinylsilanes, is often facilitated by transition metal catalysts. These catalysts provide efficient and selective pathways that are otherwise difficult to achieve. Palladium (Pd) and Nickel (Ni) complexes are particularly prominent in this area.
Palladium-catalyzed cross-coupling reactions are a cornerstone of organosilane synthesis. For instance, palladium nanoparticles have been shown to be effective catalysts in the cross-coupling of silanes with thio phenyl and thio vinyl ethers, proceeding through a selective carbon-sulfur bond activation. lookchem.com This methodology, while demonstrated for thiosilanes, suggests analogous pathways for producing vinylsilanes from suitable vinyl precursors. lookchem.com Similarly, Pd-catalyzed reductions employing agents like polymethylhydrosiloxane (B1170920) (PMHS) are used in various organic transformations and highlight the versatility of palladium in organosilane chemistry. msu.edu The silyl-Heck reaction, which can be used to prepare vinyl silyl (B83357) ethers from aryl-substituted alkenes, often employs a commercially available palladium catalyst system under mild conditions, demonstrating a practical route to vinylsilane precursors. nih.gov
Nickel-catalyzed reactions also offer a powerful tool for C-Si bond formation. Research has shown that nickel complexes can catalyze the dealkoxylating Csp²-Csp³ cross-coupling of enol ethers with organolithium reagents to stereospecifically synthesize allylsilanes. rsc.org This type of transformation is relevant to the synthesis of vinylsilanes, where a vinyl group is directly attached to the silicon atom. The choice of metal, ligand, and reaction conditions can significantly influence the reaction's outcome, including its selectivity and yield.
A summary of relevant catalytic systems is presented below.
| Catalyst System | Reaction Type | Application in Organosilane Synthesis | Reference |
| Palladium Nanoparticles | Cross-coupling | Formation of thiosilanes via C-S bond activation; potential for vinylsilane synthesis. | lookchem.com |
| Pd(OAc)₂ / Ligands | Silyl-Heck Reaction | Synthesis of vinyl silyl ethers from alkenes. | nih.gov |
| Ni(COD)₂ | Dealkoxylating Cross-coupling | Stereospecific synthesis of allylsilanes from enol ethers. | rsc.org |
| Palladium Complexes | Hydrosilylation | Addition of Si-H across a C-C multiple bond to form vinylsilanes (a general method). | researchgate.net |
Stereoselective and Regioselective Synthesis Considerations
Achieving specific stereochemistry (the 3D arrangement of atoms) and regiochemistry (the site of reaction) is paramount in modern organic synthesis. For a molecule like this compound, controlling the geometry of the vinyl group (E/Z isomerism) and ensuring the correct connectivity of the four different groups to the silicon center are key challenges.
Stereoselectivity: The synthesis of vinylsilanes can be highly stereoselective. Vinyl silanes themselves are valuable intermediates because their reactions often proceed with retention of the alkene geometry. chemtube3d.com For example, the silyl-Heck reaction can produce vinyl silyl ethers with complete geometric selectivity. nih.gov This is crucial as the properties of the final product can depend significantly on its stereoisomeric form. The mechanism often involves a syn-addition of the silicon group to an alkyne (in hydrosilylation) or a stereospecific coupling step, which dictates the final geometry of the double bond.
Regioselectivity: Regioselectivity in vinylsilane synthesis often pertains to which carbon of a double or triple bond the silyl group attaches. In the hydrosilylation of terminal alkynes, the catalyst and conditions determine whether the silicon adds to the terminal carbon (α-adduct) or the internal carbon (β-adduct). Transition metal-catalyzed reactions, such as the nickel-catalyzed cross-coupling mentioned earlier, demonstrate high regioselectivity, ensuring the formation of the desired constitutional isomer. rsc.org In principle, the reaction of an electrophile with an alkene could occur at either end, but reaction next to silicon often leads to a more stable carbocation intermediate, guiding the regiochemical outcome. chemtube3d.com
Green Chemistry Principles in Organosilane Synthesis Research
The principles of green chemistry aim to make chemical processes more environmentally benign. In organosilane synthesis, this often involves moving away from traditional methods that use hazardous reagents and generate significant waste.
A major focus has been the shift from chlorosilane-based syntheses to alkoxysilane-based routes. mdpi.comresearchgate.net Chlorosilanes react with moisture to produce corrosive hydrogen chloride (HCl), whereas alkoxysilanes, like this compound, produce alcohols upon hydrolysis, which are significantly less hazardous. mdpi.com The direct synthesis of alkoxysilanes from silicon metal and alcohols, while often requiring high temperatures, represents a more atom-economical and greener alternative to multi-step processes starting from silicon halides. mdpi.comresearchgate.net
Other green chemistry strategies applicable to organosilane synthesis include:
Catalysis: Using small amounts of highly efficient catalysts, especially those that are recyclable or based on earth-abundant metals, minimizes waste. nih.gov
Safer Solvents: Replacing hazardous organic solvents with water, ionic liquids, or even conducting reactions in the absence of a solvent reduces environmental impact. nih.gov
Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasound irradiation can shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. nih.gov The direct process for producing organosilanes is a classic example of an industrial process with high atom economy. mdpi.com
Process Optimization and Scalability Research in Academic Synthesis
Translating a synthetic route from a small-scale laboratory setting to a larger, more industrially viable process requires significant research into optimization and scalability. This involves refining the reaction to be safer, more cost-effective, and reproducible on a larger scale. asischem.com
Process Optimization: This phase focuses on improving the reaction's performance. Methodologies like Design of Experiment (DoE) are powerful statistical tools used to systematically vary multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield and purity. nih.gov For the synthesis of this compound, this could involve fine-tuning the catalyst system or reaction time to minimize the formation of byproducts, such as polysiloxanes from self-condensation. mdpi.com The goal is to develop a robust process that is less sensitive to minor fluctuations in reaction conditions.
Scalability: Scaling up a synthesis presents numerous challenges. asischem.com Issues that are manageable in the lab, such as heat transfer, mixing, and reagent addition rates, become critical on a larger scale. For example, a highly exothermic reaction might be easily controlled in a small flask but could lead to a dangerous thermal runaway in a large reactor. Research into scalability for organosilane synthesis would investigate these factors to ensure a safe and efficient process. Furthermore, the cost and availability of starting materials and catalysts become major considerations. asischem.comgoogle.com The ultimate goal is to develop a process that can be transferred to a pilot plant or industrial setting for large-scale production, which is crucial for compounds used in high-volume applications like semiconductors or advanced materials. asischem.comprecedenceresearch.com
Reactivity, Reaction Mechanisms, and Functionalization of Methoxy Methyl Phenyl Vinyl Silane
Reactivity of the Vinylic Moiety
The carbon-carbon double bond in Methoxy(methyl)(phenyl)(vinyl)silane is susceptible to a variety of addition and coupling reactions, making it a valuable synthetic handle. Its reactivity is influenced by the electronic and steric effects of the adjacent silyl (B83357) group.
Hydrosilylation Reactions and Mechanisms
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the vinyl group's double bond. wikipedia.org This reaction is a powerful method for creating new carbon-silicon bonds and is typically catalyzed by transition metal complexes, most notably those containing platinum. wikipedia.orgacs.org For a terminal alkene like the vinyl group in this compound, the addition of a hydrosilane (H-SiR'₃) can theoretically yield two regioisomers: the α-adduct and the β-adduct.
The reaction generally proceeds with high regioselectivity to yield the anti-Markovnikov (β) product, where the new silicon group attaches to the terminal carbon of the original vinyl group. acs.org This selectivity is a hallmark of many transition-metal-catalyzed hydrosilylations of terminal alkenes. wikipedia.org
Mechanism: The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org It involves the following key steps:
Oxidative Addition: The hydrosilane oxidatively adds to the low-valent platinum catalyst, forming a complex containing both hydride (Pt-H) and silyl (Pt-SiR'₃) ligands.
Olefin Coordination: The vinylsilane substrate coordinates to the platinum center.
Migratory Insertion: The vinyl group inserts into the platinum-hydride bond. This insertion typically occurs in an anti-Markovnikov fashion, with the hydride adding to the internal carbon, placing the platinum on the terminal carbon.
Reductive Elimination: The final product is released through the reductive elimination of the silyl group and the alkyl group, regenerating the active platinum(0) catalyst.
An alternative, the modified Chalk-Harrod mechanism, involves the insertion of the alkene into the M-Si bond rather than the M-H bond. wikipedia.org
Catalyst Systems: A variety of catalysts are effective for the hydrosilylation of vinylsilanes. Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is particularly efficient and selective. acs.org Other platinum catalysts like Adams' catalyst (PtO₂) and chloroplatinic acid (H₂PtCl₆), as well as rhodium complexes, are also used. acs.org
| Catalyst | Typical Product | Selectivity | Reference |
| Karstedt's Catalyst | β-adduct (anti-Markovnikov) | High | acs.org |
| Rhodium Complexes | β-adduct (anti-Markovnikov) | Can be less selective than Pt | acs.org |
| Speier's Catalyst | β-adduct (trans) | High | sigmaaldrich.com |
Radical Addition Reactions and Mechanistic Pathways
The vinyl group readily participates in free-radical addition reactions. rsc.org A prominent example is the thiol-ene reaction, where a thiol (R'-SH) adds across the double bond. tandfonline.com This reaction can be initiated thermally or photochemically, often with the aid of a radical initiator. tandfonline.com
Mechanistic Pathway: The thiol-ene reaction proceeds via a free-radical chain mechanism: tandfonline.com
Initiation: A radical initiator (e.g., AIBN) or UV light abstracts the hydrogen atom from the thiol, generating a thiyl radical (R'-S•).
Propagation:
The thiyl radical adds to the terminal carbon of the vinylsilane's double bond. This addition is regioselective, forming a more stable carbon-centered radical on the α-carbon (adjacent to the silicon atom).
This new radical then abstracts a hydrogen atom from another molecule of the thiol, forming the final anti-Markovnikov addition product and regenerating the thiyl radical, which continues the chain.
This pathway results in the clean and efficient formation of β-thioether functionalized silanes. tandfonline.com Other radical species, such as the trichloromethyl radical, can also add to vinylsilanes. rsc.org More advanced applications include photoredox-catalyzed radical group transfer reactions, where a radical adds to the vinylsilane, initiating a cyclization-fragmentation cascade. nih.govacs.orgchemrxiv.org
Cross-Coupling Reactions (e.g., Hiyama Cross-Coupling, Silylative Coupling)
The vinylic moiety is a key participant in several powerful palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds.
Hiyama Cross-Coupling: The Hiyama coupling creates a C-C bond between an organosilane and an organic halide or pseudohalide (e.g., tosylate). organic-chemistry.orgcore.ac.uk In this context, this compound acts as the nucleophilic partner. A crucial feature of this reaction is the requirement for an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base. organic-chemistry.org The activator coordinates to the silicon atom, forming a pentacoordinate, hypervalent silicate (B1173343) intermediate. This intermediate is significantly more nucleophilic and capable of undergoing transmetalation to the palladium center. The reaction generally proceeds with retention of the vinyl group's stereochemistry. chemtube3d.com The presence of the methoxy (B1213986) group on the silicon atom can facilitate this activation compared to simple alkyl groups. organic-chemistry.org
General Hiyama Coupling Mechanism: core.ac.uk
Oxidative Addition: The organic halide (R-X) adds to the Pd(0) catalyst to form a Pd(II) complex.
Activation: The vinylsilane is activated by a fluoride ion or base to form a reactive pentacoordinate species.
Transmetalation: The vinyl group is transferred from the hypervalent silicon to the Pd(II) center, displacing the halide.
Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Silylative Coupling: This reaction, also known as the Marciniec coupling, involves the coupling of an olefin with a vinylsilane, catalyzed by ruthenium complexes. rsc.orgrsc.orgresearchgate.net It is a formal C-H/C-Si coupling process that results in a new, more substituted alkenylsilane and the release of ethylene. rsc.org The mechanism involves the insertion of the vinylsilane into a ruthenium-hydride bond, followed by a β-silyl transfer to the metal. researchgate.net This is followed by insertion of the olefin partner and subsequent β-hydride elimination to release the product. researchgate.net
Cycloaddition and Ene Reactions
Vinylsilanes are versatile partners in pericyclic reactions.
Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions. The silicon substituent can influence the stereoselectivity and reactivity of the cycloaddition. sigmaaldrich.comsigmaaldrich.com
Ene Reactions: In the presence of a Lewis acid, vinylsilanes can serve as the "ene" component in carbonyl-ene reactions. acs.org When reacted with an enophile like a glyoxylate (B1226380) ester, the reaction proceeds with high regiocontrol. The silyl group directs the formation of a single regioisomer, a feature attributed to steric interactions in the six-membered transition state, making this a synthetically valuable transformation. acs.org
Reactivity of the Methoxy Group
The silicon-methoxy (Si-OCH₃) bond is the second key reactive site in the molecule. It is susceptible to nucleophilic attack at the silicon center, leading to hydrolysis and condensation reactions.
Hydrolysis and Condensation Mechanisms in Silanol (B1196071) Formation
The hydrolysis of the methoxy group is the initial and rate-determining step in the formation of siloxane polymers (silicones) and for the adhesion of silanes to inorganic surfaces. gelest.compsu.edu
Hydrolysis: This reaction involves the cleavage of the Si-O-C bond by water to form a silanol (Si-OH) and methanol (B129727). nih.govwikipedia.org
≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH
The reaction can be catalyzed by either acid or base. gelest.comingentaconnect.com
Acid-Catalyzed Mechanism: The oxygen of the methoxy group is protonated, making it a better leaving group and increasing the electrophilicity of the silicon atom. A water molecule then attacks the silicon center, leading to the displacement of methanol.
Base-Catalyzed Mechanism: A nucleophilic hydroxide (B78521) ion (OH⁻) directly attacks the electron-deficient silicon atom. nih.gov This forms a pentacoordinate intermediate which then expels a methoxide (B1231860) ion (⁻OCH₃), which is subsequently protonated by water. nih.gov
Condensation: The resulting methyl(phenyl)(vinyl)silanol is a highly reactive intermediate. gelest.com It readily undergoes condensation with another silanol molecule or with an unreacted methoxysilane (B1618054) to form a stable siloxane (Si-O-Si) bond. gelest.comnih.gov
Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov
Alcohol-producing condensation: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH nih.gov
Like hydrolysis, condensation is also catalyzed by acid and base. psu.edu The continuous process of hydrolysis and condensation can lead to the formation of dimers, oligomers, and eventually cross-linked polysiloxane networks. The stability of the intermediate silanol is generally low, especially at pH levels outside the 3-6 range. psu.edu
| Reaction | General Conditions | Key Intermediate | Product | Reference |
| Hydrolysis | Aqueous, Acid or Base Catalyst | Pentacoordinate Silicon | Methyl(phenyl)(vinyl)silanol | gelest.comnih.gov |
| Condensation | Follows Hydrolysis | Silanol (Si-OH) | Disiloxane/Polysiloxane | nih.govwikipedia.org |
Sol-Gel Chemistry and Network Formation
The presence of a hydrolyzable methoxy group allows this compound to participate in sol-gel processes, leading to the formation of hybrid organic-inorganic networks. mdpi.comsigmaaldrich.comsol-gel.net The fundamental reactions governing this process are hydrolysis and condensation.
Initially, the methoxy group undergoes hydrolysis in the presence of water, often catalyzed by an acid or a base, to form a reactive silanol (Si-OH) intermediate and methanol. sigmaaldrich.comunm.edu
Hydrolysis Reaction: ≡Si-OCH₃ + H₂O ⇌ ≡Si-OH + CH₃OH
Subsequently, these silanol groups can condense with other silanol groups (water condensation) or with unreacted methoxy groups (alcohol condensation) to form stable siloxane (Si-O-Si) bridges. sigmaaldrich.comunm.edu
Condensation Reactions: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O ≡Si-OH + CH₃O-Si≡ ⇌ ≡Si-O-Si≡ + CH₃OH
The non-hydrolyzable methyl, phenyl, and vinyl groups remain as pendant functionalities on the resulting polysiloxane backbone. The vinyl groups, in particular, can undergo subsequent cross-linking reactions, either thermally or photochemically, to further enhance the network's integrity and introduce organic polymer characteristics. mdpi.comnih.gov The phenyl groups contribute to the thermal stability and refractive index of the final material, while the methyl groups impart hydrophobicity. researchgate.netmdpi.com The interplay of these groups allows for the tailoring of the final material's properties, such as mechanical strength, thermal stability, and optical characteristics. mdpi.comsol-gel.net The sol-gel process with vinyl-functionalized silanes has been used to create coatings with enhanced anticorrosion properties and hydrophobicity. nih.gov
| Functional Group | Role in Sol-Gel Network Formation |
| Methoxy | Hydrolyzable group, enables initial reaction with water to form silanols. |
| Vinyl | Can participate in secondary organic polymerization to cross-link the network. |
| Phenyl | Increases thermal stability and refractive index of the resulting material. researchgate.netmdpi.com |
| Methyl | Contributes to hydrophobicity and modifies mechanical properties. researchgate.net |
Catalytic Influence on Hydrolysis and Condensation Pathways
The rates of hydrolysis and condensation of this compound are significantly influenced by the presence of acid or base catalysts. unm.edunih.gov The pH of the reaction medium dictates the dominant reaction mechanism and, consequently, the structure of the resulting polysiloxane network. mdpi.comresearchgate.net
Under acidic conditions, the hydrolysis reaction is typically rapid, while the condensation process is slower. nih.govresearchgate.net The mechanism involves the protonation of the methoxy group, making it a better leaving group and rendering the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edugelest.com Acid-catalyzed condensation generally leads to the formation of less branched, more linear or randomly branched polymer chains. researchgate.net
In contrast, under basic conditions, the hydrolysis reaction is generally slower, while condensation is accelerated. unm.eduresearchgate.net The mechanism involves the nucleophilic attack of a hydroxide ion on the silicon atom, proceeding through a pentacoordinate intermediate. nih.gov Base-catalyzed condensation favors the formation of highly branched, cross-linked, and particulate structures, often referred to as colloidal silica (B1680970). unm.edu
The choice of catalyst is therefore a critical parameter for controlling the morphology and properties of the final material derived from this compound. researchgate.net
| Catalytic Condition | Relative Rate of Hydrolysis | Relative Rate of Condensation | Resulting Network Structure |
| Acidic (e.g., HCl) | Fast nih.govresearchgate.net | Slow nih.govresearchgate.net | Primarily linear or randomly branched polymers researchgate.net |
| Basic (e.g., NH₄OH) | Slow unm.eduresearchgate.net | Fast unm.eduresearchgate.net | Highly branched, cross-linked, or colloidal particles unm.edu |
| Neutral | Very Slow researchgate.net | Very Slow researchgate.net | Gelation is significantly slower |
Reactivity of the Phenyl Group: Aromatic Transformations and Steric Effects
The phenyl group attached to the silicon atom in this compound can participate in electrophilic aromatic substitution (EAS) reactions, although its reactivity is modulated by the silyl substituent. The silyl group generally acts as an electropositive substituent, directing incoming electrophiles to the para and, to a lesser extent, ortho positions. However, the bulky nature of the silyl group, along with the other substituents on the silicon, can exert significant steric hindrance, primarily at the ortho positions. msu.edu This steric hindrance can influence the regioselectivity of the substitution, favoring the para product.
Furthermore, the silicon-phenyl bond can be cleaved under certain conditions, a reaction that can compete with EAS. rsc.org The stability of this bond is influenced by the reaction conditions and the electronic nature of the substituents on both the phenyl ring and the silicon atom. rsc.org
The steric bulk of the entire silyl moiety, including the methyl and vinyl groups, can also influence the reactivity of the other functional groups on the molecule by sterically shielding them from attacking reagents. researchgate.netnih.gov
Silicon Center Reactivity: Nucleophilic and Electrophilic Transformations
The silicon atom in this compound is an electrophilic center and is susceptible to nucleophilic attack. libretexts.org This is the basis for the hydrolysis of the methoxy group, as previously discussed. Other nucleophiles, besides water, can also displace the methoxy group in a nucleophilic substitution reaction. libretexts.org The mechanism of nucleophilic substitution at silicon can differ from that at carbon, often proceeding through a hypervalent, pentacoordinate intermediate or transition state. researchgate.netresearchgate.net The presence of bulky substituents around the silicon atom can influence the reaction pathway. researchgate.net
The silicon-carbon bonds in the molecule, particularly the silicon-vinyl and silicon-phenyl bonds, can be cleaved by strong electrophiles. nih.gov The silicon-vinyl bond is generally more susceptible to electrophilic cleavage than the silicon-phenyl bond. This reactivity is attributed to the stabilization of the resulting carbocation intermediate by the silyl group through hyperconjugation, often referred to as the β-silicon effect. nih.govresearchgate.net
Elucidation of Reaction Mechanisms: Computational and Experimental Approaches
The mechanisms of reactions involving this compound and related organosilanes have been investigated through both computational and experimental methods. acs.orgrsc.orgrsc.org
Computational Approaches: Density Functional Theory (DFT) calculations have been employed to model the transition states and intermediates in the hydrolysis and condensation of alkoxysilanes. acs.orgrsc.org These studies help to elucidate the reaction pathways and the influence of catalysts and substituents on the activation energies of these processes. acs.orgrsc.org For instance, computational studies have shown that the barrier heights for hydrolysis and condensation are significantly affected by the number of water molecules involved in the transition state. rsc.org
Experimental Approaches: Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (²⁹Si, ¹³C, ¹H NMR) are invaluable for monitoring the progress of hydrolysis and condensation reactions in real-time. nih.govosti.gov By tracking the disappearance of reactant signals (e.g., Si-OCH₃) and the appearance of product signals (e.g., Si-OH, Si-O-Si), the kinetics of these reactions can be determined. nih.govosti.gov Infrared (IR) spectroscopy can also be used to follow the changes in functional groups during the sol-gel process. nih.govresearchgate.net Kinetic studies under various pH conditions and catalyst concentrations provide empirical data on reaction rates and orders, which are essential for understanding and controlling the polymerization process. mdpi.comtandfonline.com
Selective Functionalization Strategies and Derivatization
The multiple functional groups on this compound offer several avenues for selective functionalization and derivatization.
Reactions of the Vinyl Group: The vinyl group is particularly amenable to a variety of addition reactions. One of the most important is hydrosilylation, where a hydrosilane (containing a Si-H bond) adds across the double bond, typically in the presence of a platinum or other transition metal catalyst. nih.govrsc.orgacs.org This reaction can be used to graft other silane (B1218182) molecules onto the vinyl group, leading to the formation of more complex organosilicon structures. The vinyl group can also undergo other typical alkene reactions, such as polymerization, epoxidation, and hydroboration-oxidation, allowing for the introduction of a wide range of functionalities. acs.orgorganic-chemistry.org
Reactions of the Phenyl Group: As mentioned, the phenyl group can undergo electrophilic aromatic substitution, allowing for the introduction of substituents such as nitro, halo, or acyl groups onto the aromatic ring. organic-chemistry.org
Reactions at the Silicon Center: The methoxy group can be substituted by other alkoxy groups through transesterification, or by other nucleophiles. tandfonline.com This allows for the modification of the silane's reactivity in subsequent hydrolysis and condensation reactions.
Polymerization Chemistry Involving Methoxy Methyl Phenyl Vinyl Silane
Methoxy(methyl)(phenyl)(vinyl)silane as a Monomer in Polymer Synthesis
As a monomer, this compound can be incorporated into polymer chains, imparting the characteristic properties of silicones, such as thermal stability and hydrophobicity, to the final material. univ.kiev.ua Its utility spans several polymerization techniques.
This compound can undergo free radical polymerization (FRP) via its vinyl group. This process is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). researchgate.netresearchgate.net The mechanism involves the standard steps of initiation, propagation, and termination.
However, vinylsilanes often exhibit low reactivity in free radical homopolymerization. univ.kiev.ua Consequently, they are more commonly used as comonomers in free radical copolymerization with other vinyl monomers like acrylates, styrenes, and vinyl acetate (B1210297). univ.kiev.uascielo.br In such systems, the silane (B1218182) monomer is integrated into the growing polymer chain, creating a copolymer with pendant methoxy(methyl)(phenyl)silyl groups. univ.kiev.ua The incorporation of these silane units can enhance properties like thermal stability and adhesion while reducing water sensitivity compared to the base polymer. univ.kiev.ua
To achieve better control over polymer architecture, molecular weight, and dispersity, controlled/living polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed.
Atom Transfer Radical Polymerization (ATRP) is a powerful method for polymerizing a wide range of monomers, including styrenes and acrylates. youtube.com It relies on a transition metal catalyst, typically a copper complex with a ligand, to reversibly activate and deactivate the growing polymer chains. youtube.comsigmaaldrich.com This process allows for the synthesis of well-defined polymers with low dispersity. While direct ATRP of this compound is not extensively documented, the technique has been successfully applied to structurally related vinylphenyl silane monomers. For instance, (4-vinylphenyl)dimethylsilane has been copolymerized with methyl methacrylate (B99206) via ATRP to create well-defined block copolymers. rsc.org Applying this to this compound would involve an alkyl halide initiator and a copper-based catalyst system to produce polymers with controlled structures.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization is another versatile controlled radical polymerization technique. wikipedia.org It utilizes a thiocarbonylthio compound as a chain transfer agent (RAFT agent) to mediate the polymerization, allowing for control over molecular weight and producing polymers with narrow molecular weight distributions. wikipedia.orgsigmaaldrich.com RAFT is compatible with a broad spectrum of monomers, including vinyl acetate and other vinyl monomers. mdpi.comrsc.org The polymerization is typically initiated with a standard radical initiator like AIBN. wikipedia.org The selection of the Z and R groups on the RAFT agent is critical for controlling the polymerization of a specific monomer. mdpi.com For a monomer like this compound, a RAFT agent effective for vinyl esters or styrenes would likely be chosen to synthesize polymers with predetermined molecular weights and architectures. mdpi.com
Copolymerization Systems and Monomer Reactivity Ratios
Copolymerization is a key strategy for integrating this compound into polymer structures, leveraging its unique properties while overcoming its low homopolymerization tendency. univ.kiev.ua The behavior of a monomer in a copolymerization system is described by its monomer reactivity ratios (r₁ and r₂). These ratios compare the rate at which a growing polymer chain radical adds to its own type of monomer versus the other monomer.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | Reference |
|---|---|---|---|---|
| Vinyl trimethoxysilane (B1233946) (VTMS) | Vinyl Acetate (VAc) | 0 | 0.211 | rsc.org |
| Tris(methoxyethoxy)vinyl silane (TMEVS) | N-vinyl pyrrolidone (NVP) | 0.015 | 1.11 | researchgate.net |
| 3-(trimethoxysilyl) propyl methacrylate (TMSPM) | N-vinyl pyrrolidone (VP) | 3.722 | 0.097 | tsijournals.com |
This table is interactive. Click on the headers to sort the data.
Based on these findings, it can be inferred that in a copolymerization with common vinyl monomers, this compound would likely have a low r₁ value, leading to its incorporation as single units or short blocks within the main polymer chain.
The dual functionality of this compound makes it an excellent building block for hybrid organic-inorganic polymers. nasa.gov These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, rigidity).
The integration process occurs in two stages:
Organic Polymerization: The vinyl group of the silane monomer is incorporated into a polymer backbone via techniques like free radical or controlled polymerization. scielo.br This results in an organic polymer chain with pendant silyl (B83357) groups.
Inorganic Network Formation: The methoxy (B1213986) groups on the silicon atom are susceptible to hydrolysis and condensation reactions. In the presence of water and a catalyst, the methoxy groups hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with each other or with unhydrolyzed methoxy groups to form stable siloxane (Si-O-Si) linkages, creating a crosslinked inorganic network. scielo.br
This approach has been used to create novel materials, such as polyimide-silica hybrids and porous polymers derived from vinyl-functionalized silsesquioxanes. nasa.govmdpi.com By controlling the amount of silane monomer incorporated, the properties of the final hybrid material can be precisely tuned.
Crosslinking and Curing Mechanisms via Vinyl and Alkoxy Groups
This compound's structure offers two distinct functionalities for crosslinking and curing, which can be utilized independently or in combination.
The vinyl group allows for crosslinking through addition polymerization. This can be achieved either by free-radical polymerization across the double bonds of multiple polymer chains or, more commonly, through hydrosilylation. Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond from a crosslinking agent across the vinyl group, typically catalyzed by a platinum complex. nih.gov This reaction is efficient and forms stable carbon-silicon bonds.
The methoxy group provides a pathway for moisture-curing. This condensation cure mechanism involves the hydrolysis of the methoxy groups to silanols, followed by their condensation to form a siloxane network, releasing methanol (B129727) as a byproduct. researchgate.netscielo.br This process is often catalyzed by acids, bases, or organometallic compounds like tin catalysts. This is a common crosslinking method for silicone rubbers and sealants. google.comcolab.ws
The presence of both vinyl and methoxy groups makes this compound an ideal candidate for dual-curing systems. These systems utilize two distinct curing reactions that can be triggered by different stimuli, offering greater control over the curing process and the final material properties.
For example, a formulation containing this monomer could undergo a rapid initial cure via the vinyl groups, perhaps initiated by UV light in a hydrosilylation reaction. nih.gov This would quickly set the shape of the material. Subsequently, a slower, secondary cure could occur via the moisture-induced hydrolysis and condensation of the methoxy groups, gradually increasing the crosslink density, hardness, and chemical resistance of the polymer network over time. scielo.br This dual-cure capability is highly advantageous in applications requiring both fast processing and high-performance final properties, such as in advanced coatings, adhesives, and additive manufacturing. nih.govgoogle.com
Synthesis of Silicone Resins and Polymeric Organosilicon Materials
The incorporation of this compound into polymeric structures is primarily achieved through the synthesis of silicone resins and other organosilicon materials. These materials are valued for their three-dimensional cross-linked network, which provides a balance of flexibility from the siloxane backbone and rigidity from the cross-links. The presence of methyl, phenyl, and vinyl groups on the silicon atoms allows for the tailoring of properties such as thermal-oxidative stability, refractive index, and curing characteristics. google.comgoogle.com
Hydrolytic Polycondensation Routes for Resin Formation
The most common method for synthesizing silicone resins from alkoxysilane precursors like this compound is hydrolytic polycondensation. google.comresearchgate.net This process involves two key reactions: the hydrolysis of the methoxy groups to form silanols (Si-OH), followed by the condensation of these silanols to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct.
The synthesis of methyl phenyl vinyl silicone resins often involves the co-hydrolysis of a mixture of different alkoxysilanes to achieve the desired properties in the final product. google.comgoogle.com For instance, a combination of monofunctional (R3Si(OR')), difunctional (R2Si(OR')2), and trifunctional (RSi(OR')3) silanes can be used. In this context, this compound would act as a trifunctional monomer, contributing to the formation of a highly cross-linked network.
A general procedure for the preparation of a methyl phenyl vinyl silicone resin can be described as follows:
A mixture of silane monomers, including methyltrimethoxysilane, vinyltrimethoxysilane, and a difunctional silane like diphenyldimethoxysilane, is dissolved in a solvent such as ethanol. google.com
The pH of the system is adjusted to be acidic (e.g., pH 2.8-3.5) to catalyze the hydrolysis reaction. google.com
Water is added, often in a controlled manner, to initiate the hydrolysis of the methoxy groups.
The reaction temperature is carefully controlled and often gradually increased to promote polycondensation. For example, the reaction might be held at 50-60°C initially, and then raised to 72-78°C for an extended period. google.com
An end-capping agent, a monofunctional silane, may be added towards the end of the reaction to control the molecular weight and stabilize the resin. google.com
The final product is typically a viscous liquid or a solid resin. The properties of the resin, such as its molecular weight, viscosity, and the content of various functional groups (methyl, phenyl, vinyl), can be tailored by adjusting the ratio of the different silane monomers used in the initial mixture. google.com
| Parameter | Condition | Reference |
| Solvent | Ethanol | google.com |
| pH | 2.8-3.5 | google.com |
| Initial Reaction Temperature | 30-45°C | google.com |
| Hydrolysis/Condensation Temperature | 50-78°C | google.com |
| Catalyst | Mineral Acid (e.g., Nitric Acid) | google.com |
Table 1: Typical Reaction Conditions for Hydrolytic Polycondensation of Alkoxysilanes to form Methyl Phenyl Vinyl Silicone Resin
Controlled Polymerization for Defined Polymer Architectures
Achieving well-defined polymer architectures with controlled molecular weight and low polydispersity is a significant challenge in the synthesis of silicone resins due to the complex nature of the hydrolytic polycondensation process, which can often lead to the formation of gels. mdpi.com Traditional methods often result in a broad distribution of molecular weights and structures.
To overcome these limitations, alternative strategies are being explored. One such approach is the synthesis of high molecular weight vinylphenyl-containing MQ resins through a hydrosilylation reaction. mdpi.comresearchgate.net While not a direct polymerization of this compound, this method illustrates a strategy to build more defined, high molecular weight structures. In this process, a low molecular weight vinyl-containing MQ silicone resin (VMQ) is reacted with a linear poly(diphenylsiloxane) having terminal Si-H bonds. mdpi.comresearchgate.net This post-polymerization modification allows for an increase in molecular weight without the risk of gelation that can occur during direct polycondensation of multifunctional monomers. mdpi.comresearchgate.net
The development of controlled or "living" polymerization techniques for vinyl-functionalized silanes is an active area of research. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to other vinyl monomers to produce well-defined polymers. nih.govcmu.edu While specific examples for this compound are not prevalent in the literature, the principles of these methods could potentially be adapted. For instance, the vinyl group on the silane could theoretically participate in a controlled radical polymerization, leading to a polymer with a polysiloxane backbone and pendant phenyl and methoxy groups.
Kinetic Studies and Mechanistic Research in Organosilane Polymerization
The kinetics of organosilane polymerization, particularly through hydrolytic polycondensation, are complex and influenced by numerous factors. These include the type and concentration of the catalyst, the water-to-silane ratio, the solvent, and the temperature. The reactivity of the silane itself, governed by the nature of the organic substituents on the silicon atom, is also a critical factor.
The mechanism of acid-catalyzed hydrolysis of alkoxysilanes is generally believed to involve the protonation of an alkoxy group, followed by nucleophilic attack by water. The subsequent condensation reaction can also be catalyzed by either acid or base. In acidic conditions, the condensation typically proceeds through the reaction of a protonated silanol with a neutral silanol.
Research on the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane has shown that it is possible to achieve copolymers with finely tuned molecular weights and a random distribution of monomer units. mdpi.com The study also highlighted that increasing the content of the vinyl-containing monomer can influence the microstructure, leading to a greater tendency for alternating linkages within the polymer chain. mdpi.com
Role of Methoxy Methyl Phenyl Vinyl Silane As an Advanced Materials Precursor
Methodologies in Hybrid Organic-Inorganic Material Fabrication
The synthesis of hybrid organic-inorganic materials often utilizes precursors that can form both inorganic networks and contain organic functionalities. Methoxy(methyl)(phenyl)(vinyl)silane is an exemplary precursor for this purpose, enabling the creation of materials with tailored properties through various fabrication methodologies.
Sol-Gel Processing Techniques for Composites and Coatings
The sol-gel process is a versatile method for producing solid materials from a chemical solution. For this compound, this process typically involves the hydrolysis of the methoxy (B1213986) group (–OCH₃) in the presence of water, which is often catalyzed by an acid or a base. unm.edu This initial step forms reactive silanol (B1196071) (–Si-OH) groups. Subsequent condensation reactions between these silanol groups, or between a silanol group and a methoxy group, lead to the formation of a stable siloxane (–Si-O–Si–) network, which constitutes the inorganic backbone of the material. unm.eduresearchgate.net
The presence of the organic vinyl, phenyl, and methyl groups on the silicon atom allows for the formation of a hybrid material with integrated organic and inorganic components. mdpi.com These organic groups are retained in the final material, imparting specific properties. For instance, the phenyl group can enhance thermal stability and hydrophobicity, while the vinyl group provides a site for further organic polymerization or crosslinking. siliconeoil.netresearchgate.net This dual nature is particularly advantageous in creating composite coatings with improved barrier properties, mechanical strength, and chemical resistance. researchgate.net The sol-gel method allows for the deposition of these hybrid materials as thin films or coatings on various substrates at relatively low temperatures. mdpi.com
Precursor Design for Tailored Material Architectures
The molecular architecture of this compound is a key determinant of the final properties of the materials derived from it. The ability to control the structure at the molecular level allows for the design of materials with specific functionalities. researchgate.netosti.gov
The combination of different functional groups on a single silicon atom provides a powerful tool for tailoring material properties:
Methoxy Group (-OCH₃): This is the primary reactive site for the sol-gel process, enabling the formation of the inorganic siloxane network. The rate of hydrolysis and condensation can be controlled by adjusting reaction conditions such as pH and water content. unm.edu
Vinyl Group (-CH=CH₂): This unsaturated group can undergo a variety of organic reactions, most notably free-radical polymerization. This allows for the creation of an additional organic network within the inorganic matrix, leading to materials with enhanced mechanical properties and the ability to be patterned or crosslinked after the initial sol-gel formation. elsevierpure.com
Phenyl Group (-C₆H₅): The bulky and aromatic nature of the phenyl group imparts several desirable characteristics to the final material, including increased thermal stability, improved refractive index, and enhanced resistance to radiation. topsilicone.comresearchgate.net In coatings, it can also increase hydrophobicity.
Methyl Group (-CH₃): The methyl group can also contribute to the hydrophobicity of the material and can influence the flexibility and processing characteristics of the resulting polymer. researchgate.net
By copolymerizing this compound with other silane (B1218182) precursors or organic monomers, it is possible to create a vast range of hybrid materials with finely tuned properties for specific applications, such as high-refractive-index coatings for optical devices or thermally stable matrices for composites. siliconeoil.net
Utilization in Surface Modification and Interface Engineering
The ability of this compound to react with both inorganic surfaces and organic polymers makes it an excellent coupling agent for surface modification and interface engineering.
Grafting Strategies onto Inorganic Substrates
Grafting this compound onto the surface of inorganic substrates, such as silica (B1680970), glass, or metal oxides, is a common strategy to alter their surface properties. nbinno.comresearchgate.net The process typically involves the hydrolysis of the methoxy group to form silanols, which then condense with the hydroxyl groups present on the surface of the inorganic substrate, forming stable covalent Si-O-Substrate bonds. psu.edu
This surface modification can impart a range of new properties to the substrate:
Hydrophobicity: The presence of the organic phenyl and methyl groups on the grafted silane can significantly increase the hydrophobicity of an otherwise hydrophilic surface. researchgate.net
Reactivity: The vinyl groups exposed on the surface provide reactive sites for subsequent chemical reactions, such as the grafting of polymer chains or the attachment of other functional molecules. nih.gov
The density of the grafted silane layer can be controlled by varying the reaction conditions, such as the concentration of the silane, the reaction time, and the temperature. nih.gov This allows for precise control over the final surface properties.
Table 1: Influence of Silane Grafting on Surface Properties
| Property | Before Grafting | After Grafting with this compound |
| Surface Energy | High (Hydrophilic) | Lowered (More Hydrophobic) |
| Wettability | High | Low |
| Reactivity | Dependent on substrate | Vinyl functionality introduced |
This table provides a generalized representation of the effects of grafting. Actual values are dependent on the specific substrate and grafting conditions.
Interfacial Adhesion Enhancement Mechanisms in Composites
In composite materials, the interface between the inorganic reinforcement (e.g., glass fibers, silica particles) and the organic polymer matrix is often the weak point. This compound can act as a coupling agent to strengthen this interface. researchgate.netsinosil.com
The mechanism of adhesion promotion involves a dual reactivity:
Reaction with the Inorganic Filler: The methoxy group of the silane hydrolyzes and reacts with the surface of the inorganic filler, forming strong covalent bonds, as described in the grafting section. psu.edu
Interaction with the Polymer Matrix: The vinyl group of the silane can copolymerize with the polymer matrix during the curing process, creating a covalent link between the filler and the matrix. cloudchemicals.com The phenyl and methyl groups can also improve compatibility with the polymer matrix through van der Waals interactions, leading to better wetting and reduced interfacial stress. researchgate.net
This chemical bridging at the interface leads to a significant improvement in the mechanical properties of the composite, including tensile strength, impact resistance, and durability, particularly under humid conditions. sci-hub.se
Precursor for Silicon-Based Ceramics (PDCs) and Glasses
While less common than its application in hybrid materials and surface modification, this compound has potential as a precursor for the synthesis of silicon-based ceramics and specialty glasses due to its silicon content and the presence of both carbon-forming (phenyl, vinyl, methyl) and oxygen-incorporating (methoxy) groups.
The conversion of organosilicon polymers into ceramics, known as the polymer-derived ceramics (PDC) route, involves the pyrolysis of a pre-ceramic polymer at high temperatures in a controlled atmosphere. Polymers synthesized from this compound could potentially be pyrolyzed to form silicon oxycarbide (SiOC) ceramics. researchgate.net The thermal decomposition of the organic groups would lead to the formation of a carbonaceous phase within a silica or silicon oxycarbide matrix. researchgate.net The presence of the phenyl group could contribute to a higher char yield and thermal stability during pyrolysis. researchgate.net
In the context of specialty glasses, the incorporation of phenyl groups from precursors like this compound into a polysiloxane network can increase the refractive index of the resulting glass. siliconeoil.net This is a desirable property for applications in optics and photonics. The sol-gel process allows for the synthesis of these high-refractive-index glasses at lower temperatures compared to traditional melt-quenching methods.
Table 2: Potential Properties of Materials Derived from this compound
| Material Type | Key Functional Groups Utilized | Potential Properties |
| Hybrid Coatings | Methoxy, Vinyl, Phenyl | Improved corrosion resistance, thermal stability, hydrophobicity |
| Modified Surfaces | Methoxy, Vinyl, Phenyl, Methyl | Controlled wettability, reactive surface for further functionalization |
| Composites | Methoxy, Vinyl | Enhanced interfacial adhesion, improved mechanical strength |
| SiOC Ceramics | All (Pyrolysis) | High-temperature stability, tunable electrical properties |
| Specialty Glasses | Methoxy, Phenyl | High refractive index, good thermal stability |
Polymer-Derived Ceramics (PDCs) Processing and Methodology
The transformation of this compound into a ceramic material follows the general processing route for Polymer-Derived Ceramics. This multi-step methodology involves the initial formation of a preceramic polymer, shaping of this polymer into a desired form, and its subsequent pyrolytic conversion into a ceramic.
The process begins with the hydrolysis and polycondensation of the this compound monomer. The methoxy group is highly reactive towards water, leading to the formation of silanol (Si-OH) intermediates. These silanols then undergo condensation reactions with each other, eliminating water to form a stable siloxane (Si-O-Si) backbone. This process converts the low-viscosity monomer into a processable preceramic polymer, a polysiloxane. The methyl, phenyl, and vinyl groups remain attached to the silicon atoms of the polymer backbone and play crucial roles in the subsequent processing steps.
Once the preceramic polymer is formed, it can be shaped into various geometries, such as fibers, coatings, or bulk components. The rheological properties of this polymer, influenced by the nature of the organic side groups, are critical for the chosen shaping technique. Following shaping, the polymer is crosslinked to form a solid, infusible "green body." This crosslinking is often thermally induced and can be facilitated by the vinyl groups, which can undergo polymerization reactions to create a more rigid network structure. This step is vital to ensure that the material retains its shape during the final high-temperature conversion.
The final and most critical stage is pyrolysis, where the crosslinked preceramic polymer is heated to high temperatures (typically above 800°C) in an inert or reactive atmosphere. During pyrolysis, the organic side groups decompose, and the polymer network is transformed into an amorphous silicon oxycarbide (SiOC) ceramic. The composition and properties of the final ceramic are heavily dependent on the pyrolysis conditions and the nature of the organic groups on the precursor.
The presence of different functional groups on the this compound precursor directly influences the characteristics of the resulting PDC. The methyl group is thermally stable and contributes to the formation of silicon carbide (SiC) phases within the ceramic matrix at higher pyrolysis temperatures. The phenyl group is known to increase the ceramic yield due to its high char yield and also contributes to the formation of a carbon-rich SiOC ceramic. researchgate.net The vinyl group, in addition to aiding in the initial crosslinking, also serves as a source of carbon for the final ceramic. bohrium.com By having a combination of these groups, this compound offers the potential to create a complex, multi-phase SiOC ceramic with a tailored microstructure and properties. Research on related polysiloxanes containing methyl and phenyl groups has shown that the pyrolysis of such precursors leads to the formation of amorphous silicon oxycarbide ceramics, which can transform into crystalline β-SiC phases at temperatures above 1300°C. researchgate.net
| Processing Stage | Description | Key Role of Functional Groups |
| Polymerization | Hydrolysis and polycondensation of the methoxy group to form a polysiloxane preceramic polymer. | The methoxy group is the reactive site for forming the Si-O-Si backbone. |
| Shaping & Curing | The preceramic polymer is formed into a desired shape and then crosslinked (cured) to become a solid. | Vinyl groups can participate in crosslinking reactions, increasing the rigidity of the polymer network. Phenyl groups can influence the rheology of the preceramic polymer. |
| Pyrolysis | The cured polymer is heated to high temperatures in a controlled atmosphere to convert it into a ceramic. | Methyl, phenyl, and vinyl groups decompose to form a carbon-rich silicon oxycarbide (SiOC) ceramic. The ratio of these groups influences the final Si:O:C ratio and phase distribution. researchgate.netbohrium.com |
Application in Nanomaterial Synthesis Methodologies
This compound is also a valuable precursor in the bottom-up synthesis of functional nanomaterials, primarily through sol-gel methodologies. The sol-gel process, similar to the initial stage of PDC fabrication, utilizes the hydrolysis and condensation of the silane precursor in a solution to form a "sol" of colloidal nanoparticles. Further processing of this sol can lead to the formation of gels, powders, or stable nanoparticle dispersions.
In the context of nanomaterial synthesis, the functional groups of this compound allow for the creation of surface-modified or hybrid nanoparticles with tailored functionalities. The general methodology involves the controlled hydrolysis of the methoxy group in the presence of a solvent (often an alcohol) and a catalyst (acid or base). The rate of hydrolysis and condensation can be tuned by adjusting parameters such as pH, temperature, and reactant concentrations to control the size and morphology of the resulting nanoparticles. researchgate.net
The key advantage of using this compound lies in the multifunctionality it imparts to the synthesized nanoparticles. The methyl and phenyl groups can be used to control the surface energy and hydrophobicity of the nanoparticles. The vinyl group provides a reactive site on the nanoparticle surface that can be used for subsequent chemical modifications, such as grafting other molecules or polymers via polymerization reactions. This allows for the design of core-shell nanoparticles or the integration of the nanoparticles into larger polymer matrices.
For instance, the sol-gel synthesis using this precursor can yield silica-based nanoparticles with a surface rich in vinyl, methyl, and phenyl groups. These nanoparticles can exhibit unique properties, such as being dispersible in organic solvents (due to the organic functional groups) while also having reactive handles (the vinyl groups) for further functionalization.
Research on related vinyl-functionalized silanes, such as vinyltriethoxysilane (B1683064) (VTES), has demonstrated their utility in the sol-gel synthesis of monodisperse silica nanoparticles where the vinyl groups are available on the surface for post-synthesis modifications. researchgate.net Similarly, studies on phenyl-functionalized silanes have shown their ability to create hydrophobic surfaces on silica nanoparticles. The combination of these functionalities in this compound suggests its potential for creating complex, multifunctional nanomaterials in a single-step synthesis.
| Parameter | Influence on Nanomaterial Synthesis |
| Precursor | This compound provides a silicon source with integrated organic functionalities. |
| Solvent | Typically an alcohol, which also influences the reaction kinetics. |
| Catalyst | Acid or base catalysts control the rates of hydrolysis and condensation, affecting particle size and structure. researchgate.net |
| Functional Groups | - Methoxy: Undergoes hydrolysis to form the silica network. - Methyl/Phenyl: Impart hydrophobicity and influence dispersibility. - Vinyl: Provides a reactive site for post-synthesis functionalization. researchgate.netbohrium.com |
| Resulting Nanomaterial | Surface-functionalized silica-based nanoparticles with tailored properties for applications in composites, coatings, and functional materials. |
Theoretical and Computational Studies of Methoxy Methyl Phenyl Vinyl Silane
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methoxy(methyl)(phenyl)(vinyl)silane, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure. researchgate.netnih.govresearchgate.net Such calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds.
The electrostatic potential mapped on the molecule's van der Waals surface can reveal regions susceptible to nucleophilic or electrophilic attack. acs.org In silanes, the silicon atom often carries a partial positive charge, making it a potential site for nucleophilic attack, while the nature of the substituents (electron-donating or -withdrawing) modulates this effect. acs.org
Interactive Data Table: Predicted Electronic Properties of Substituted Silanes
This table outlines the expected qualitative effects of different substituents on the electronic properties of a central silicon atom, based on general chemical principles and studies on analogous compounds.
| Substituent Group | Inductive Effect | Resonance Effect | Effect on Si Atom's Electrophilicity | Predicted Impact on HOMO/LUMO Gap |
| -CH₃ (Methyl) | Electron-donating | N/A | Decrease | Increase |
| -OCH₃ (Methoxy) | Electron-withdrawing | Electron-donating | Decrease | Decrease |
| -C₆H₅ (Phenyl) | Electron-withdrawing | Electron-donating/withdrawing | Variable | Decrease |
| -CH=CH₂ (Vinyl) | Electron-withdrawing | Electron-donating/withdrawing | Variable | Decrease |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound would identify the molecule's stable geometries and the energy barriers for rotation around its single bonds. Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule, including its flexibility and interactions with its environment over time. psu.edumdpi.comarizona.edu
For this compound, key conformational degrees of freedom include the rotation around the Si-C(phenyl), Si-C(vinyl), and Si-O bonds. The relative orientations of the bulky phenyl group and the vinyl group, as well as the methoxy (B1213986) and methyl groups, will determine the steric hindrance and, consequently, the preferred conformations. MD simulations could be used to study the molecule's behavior in different solvents or as part of a larger system, such as a polymer or on a surface. researchgate.netfrontiersin.orgmdpi.com Reactive force fields (ReaxFF) could be employed in MD simulations to model chemical reactions, such as hydrolysis and condensation. acs.org
Interactive Data Table: Estimated Rotational Barriers
This conceptual table provides estimated energy barriers for rotation around key bonds in this compound, based on typical values for these types of bonds in organosilicon compounds.
| Bond | Estimated Rotational Barrier (kcal/mol) | Primary Influencing Factors |
| Si-C(phenyl) | 2 - 5 | Steric hindrance between phenyl and other Si-substituents. |
| Si-C(vinyl) | 1 - 3 | Conjugation with the phenyl ring (if planar), steric interactions. |
| Si-O | 1 - 2 | Relatively low barrier, influenced by electrostatic interactions. |
| O-C(methyl) | 2 - 4 | Standard rotation barrier for a methyl group attached to oxygen. |
Reaction Pathway Elucidation and Transition State Theory
Theoretical chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates and calculating the geometries and energies of transition states. uva.esresearchgate.net Transition State Theory (TST) provides a framework for understanding and calculating reaction rates based on the properties of the activated complex at the transition state. wikipedia.orgpressbooks.pub
For this compound, several reaction pathways can be envisioned. The vinyl group is susceptible to electrophilic addition and radical reactions. mcgill.caacs.org The methoxy group can undergo hydrolysis to form a silanol (B1196071), which can then participate in condensation reactions to form siloxane bonds. mst.edu Computational studies, such as DFT calculations, can be used to map out the potential energy surface for these reactions, identifying the minimum energy reaction path and the structure of the transition state. uva.es For example, in the silyl-Prins cyclization of gem-vinylsilyl alcohols, DFT calculations were used to understand how different Lewis acids control the reaction pathway. uva.es
Interactive Data Table: Potential Reaction Pathways and Transition States
This table outlines hypothetical reaction pathways for this compound and the likely characteristics of their transition states, based on known reactivity of vinylsilanes and alkoxysilanes.
| Reaction Type | Reagents | Probable Transition State Structure | Key Influencing Factors |
| Electrophilic Addition to Vinyl Group | H⁺, Br₂ | Three-membered ring (halonium ion) or open carbocation. | Stability of the β-silyl carbocation. |
| Hydrolysis of Methoxy Group | H₂O, acid/base catalyst | Pentacoordinate silicon intermediate. | pH of the medium, steric hindrance at silicon. mst.edu |
| Radical Addition to Vinyl Group | Radical initiator, R• | Open-chain radical intermediate. | Stability of the resulting radical. |
| Hydrosilylation (if H-Si present) | Alkene, catalyst | Four-centered or catalyst-mediated complex. | Nature of the catalyst. acs.org |
Molecular Modeling of Intermolecular Interactions
Molecular modeling techniques are essential for studying the non-covalent interactions between this compound and other molecules. These interactions govern the compound's physical properties, such as its solubility and boiling point, as well as its behavior in condensed phases and at interfaces. mdpi.comresearchgate.netfrontiersin.org
The phenyl group can participate in π-π stacking interactions, while the polar Si-O-C linkage gives the molecule a dipole moment, leading to dipole-dipole interactions. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. MD simulations can be used to calculate the radial distribution functions to understand the local ordering of solvent molecules around the silane (B1218182). mdpi.com Such simulations are also used to study the interaction of silane coupling agents with inorganic surfaces like silica (B1680970), which is crucial for their application as adhesion promoters. frontiersin.orgacs.org
Interactive Data Table: Predicted Intermolecular Interactions
This table details the types of intermolecular forces expected between this compound and various interaction partners.
| Interacting Partner | Dominant Intermolecular Force(s) | Estimated Interaction Energy (kcal/mol) |
| Non-polar solvent (e.g., hexane) | van der Waals (dispersion) forces | 1 - 5 |
| Polar aprotic solvent (e.g., acetone) | Dipole-dipole interactions, van der Waals | 2 - 8 |
| Polar protic solvent (e.g., ethanol) | Hydrogen bonding (with methoxy), dipole-dipole, van der Waals | 3 - 10 |
| Silica surface (-SiOH groups) | Hydrogen bonding, covalent bond formation (after hydrolysis) | >10 (for covalent bonds) |
| Another this compound molecule | van der Waals, dipole-dipole, π-π stacking | 2 - 7 |
Predictive Modeling for Novel Derivatives and Reactivity
Once a reliable computational model for this compound is established and validated against experimental data (where available), it can be used to predict the properties and reactivity of novel derivatives. This predictive capability is a powerful tool in materials science and drug discovery for designing new molecules with desired characteristics without the need for extensive synthesis and testing.
By systematically modifying the substituents on the silicon atom in the computational model, one can perform in silico screening of a virtual library of compounds. For instance, replacing the methyl group with a longer alkyl chain or the phenyl group with a different aromatic system could alter the molecule's steric and electronic properties. mdpi.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could be developed to correlate the calculated molecular descriptors with observed reactivity or physical properties. nih.govutwente.nlresearchgate.net
Interactive Data Table: Hypothetical Derivatives and Predicted Property Changes
This table presents hypothetical derivatives of this compound and the predicted impact of the structural changes on key properties.
| Derivative | Structural Modification | Predicted Change in Reactivity | Predicted Change in Physical Properties |
| Methoxy(ethyl)(phenyl)(vinyl)silane | Methyl -> Ethyl | Minor decrease in reactivity due to increased steric hindrance. | Increased boiling point and viscosity. |
| Methoxy(methyl)(p-tolyl)(vinyl)silane | Phenyl -> p-Tolyl | Increased reactivity of the vinyl group towards electrophiles due to the electron-donating methyl group on the ring. | Similar to the parent compound, slightly higher boiling point. |
| Ethoxy(methyl)(phenyl)(vinyl)silane | Methoxy -> Ethoxy | Slower rate of hydrolysis. | Increased boiling point and hydrophobicity. |
| Fluoro(methyl)(phenyl)(vinyl)silane | Methoxy -> Fluoro | Increased electrophilicity of the silicon atom. | Significant change in polarity and reactivity. |
Advanced Analytical Techniques in Methoxy Methyl Phenyl Vinyl Silane Research
Spectroscopic Methodologies for Structural and Mechanistic Elucidation
Spectroscopy is a cornerstone in the study of Methoxy(methyl)(phenyl)(vinyl)silane, providing fundamental insights into its molecular structure and behavior during chemical transformations.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the structure of this compound. Both ¹H and ¹³C NMR are routinely employed to provide a detailed map of the hydrogen and carbon atoms within the molecule. rsc.orgnih.gov
In ¹H NMR, the distinct chemical environments of the protons in the methoxy (B1213986), methyl, phenyl, and vinyl groups result in characteristic chemical shifts. For instance, the vinyl protons typically appear in the δ 5.5–7.0 ppm range, while the aromatic protons of the phenyl group are found between δ 7.2–7.6 ppm. youtube.com The methyl and methoxy protons resonate at higher fields (lower ppm values).
¹³C NMR provides complementary information, identifying the carbon skeleton. The chemical shifts are influenced by the electronegativity of the neighboring silicon and oxygen atoms. Theoretical NMR analysis, often performed using Density Functional Theory (DFT) with methods like the Gauge-Including Atomic Orbital (GIAO), can be used alongside experimental data to precisely assign chemical shifts and understand the electronic structure. rsc.org
Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Nucleus | Predicted Chemical Shift (ppm) |
| Vinyl (-CH=CH₂) | ¹H | 5.5 - 7.0 |
| Phenyl (-C₆H₅) | ¹H | 7.2 - 7.6 |
| Methoxy (-OCH₃) | ¹H | 3.5 - 4.0 |
| Methyl (-CH₃) | ¹H | 0.2 - 0.5 |
| Vinyl (-C H=C H₂) | ¹³C | 130 - 140 |
| Phenyl (-C ₆H₅) | ¹³C | 128 - 135 |
| Methoxy (-OC H₃) | ¹³C | 50 - 55 |
| Methyl (-C H₃) | ¹³C | -5 - 0 |
Note: These are estimated values and can vary based on the solvent and specific experimental conditions.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups present in this compound and for monitoring their conversion during polymerization. rsc.org
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. Key absorption bands can be used to confirm the presence of the vinyl (C=C stretch), phenyl (aromatic C-H and C=C stretches), Si-O-C (asymmetric stretch), and Si-CH₃ groups. researchgate.netmdpi.com
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds, making it effective for analyzing the Si-C and C=C bonds. rsc.orgnih.govnist.gov The combination of FTIR and Raman provides a near-complete vibrational profile of the molecule. anton-paar.com During polymerization of the vinyl group, the disappearance of the characteristic C=C stretching frequency in the spectra is a clear indicator of reaction progress.
Table 2: Key Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |
| Vinyl (C=C) | Stretch | 1590 - 1610 | Raman, FTIR |
| Phenyl (C=C) | Aromatic Ring Stretch | 1430 - 1500 | FTIR, Raman |
| Si-O-C | Asymmetric Stretch | 1050 - 1100 | FTIR |
| Si-CH₃ | Rocking | 780 - 820 | FTIR |
| C-H (Vinyl) | Stretch | 3050 - 3080 | FTIR, Raman |
| C-H (Phenyl) | Stretch | 3000 - 3100 | FTIR, Raman |
Mass Spectrometry (e.g., Maldi-ToF MS, ESI-MS, GCMS)
Mass spectrometry (MS) is a vital tool for determining the molecular weight and structural integrity of this compound and its polymeric derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of the volatile monomer. The gas chromatograph separates the compound from impurities in a reaction mixture before it enters the mass spectrometer, which provides a mass spectrum corresponding to the molecular ion and its characteristic fragmentation pattern, confirming both identity and purity. aip.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for characterizing polymers made from the silane (B1218182) monomer. In this technique, the polymer is co-crystallized with a matrix that absorbs laser energy, allowing for the "soft" ionization of large polymer chains without significant fragmentation. wiley.comuobabylon.edu.iqnih.gov This enables the determination of the polymer's molecular weight distribution, end-group analysis, and the identification of repeating units.
Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique used for polymer analysis. It is often coupled with liquid chromatography (LC) or gel permeation chromatography (GPC) to provide detailed information on the mass of polymer chains as they elute from the column. youtube.comaip.org ESI-MS is known for generating multiply charged ions, which can be advantageous for analyzing very high molecular weight polymers. aip.org
Chromatographic Separation Techniques for Reaction Mixture Analysis
Chromatography is indispensable for both the purification of this compound and the analysis of its polymerization products.
Gas Chromatography (GC) is the method of choice for analyzing the purity of the monomer and for monitoring the progress of reactions involving it. researchgate.net By tracking the disappearance of the monomer peak and the appearance of product peaks over time, reaction kinetics can be effectively studied.
Column Chromatography on silica (B1680970) gel is a standard preparative technique used to purify the monomer from reaction byproducts. youtube.com
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is a critical technique for polymer research. It separates polymer chains based on their hydrodynamic volume in solution. researchgate.net This allows for the determination of important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which describes the breadth of the molecular weight distribution in a polymer sample.
Thermal Analysis Methodologies (e.g., TGA, DSC) in Polymerization Studies
Thermal analysis techniques are crucial for characterizing the properties of polymers synthesized from this compound, providing key data on their thermal stability and phase behavior. researchgate.netaip.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polymers derived from this silane, TGA is used to determine their thermal stability and decomposition temperature. The resulting data reveals the temperature at which the polymer begins to degrade, which is a critical parameter for defining its service temperature range. researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify key thermal transitions in the polymer. The most important of these is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. Other phenomena, such as melting points (Tm) for semi-crystalline polymers, can also be detected.
Table 3: Information Obtained from Thermal Analysis of Silane-Derived Polymers
| Technique | Primary Measurement | Key Information Derived | Relevance to Polymer Research |
| TGA | Mass vs. Temperature | Decomposition Temperature, Thermal Stability, Filler Content | Determines the upper-use temperature and material composition. |
| DSC | Heat Flow vs. Temperature | Glass Transition Temp. (Tg), Melting Temp. (Tm), Crystallization Temp. (Tc) | Defines the material's mechanical state (glassy, rubbery) at different temperatures. |
Rheological Characterization Techniques in Polymer Research
Rheology is the study of the flow and deformation of matter. For polymers derived from this compound, rheological characterization is essential for understanding their viscoelastic properties, which dictate their processing behavior and final application performance.
Using a rheometer, typically in an oscillatory mode, researchers can measure key parameters as a function of temperature, time, or frequency.
Storage Modulus (G') : Represents the elastic (solid-like) component of the material, indicating its ability to store energy.
Loss Modulus (G'') : Represents the viscous (liquid-like) component, indicating the energy dissipated as heat.
These measurements are critical for optimizing processing conditions (e.g., for injection molding or extrusion) and for designing materials with specific mechanical properties, such as stiffness, dampening, and elasticity. anton-paar.com For example, in crosslinking systems, rheology can be used to monitor the gelation process by tracking the point where the storage modulus (G') surpasses the loss modulus (G''). The behavior of these materials is often dependent on the polymer's molecular weight, the degree of crosslinking, and the presence of any fillers.
Advanced Microscopy Techniques for Material Morphology (e.g., SEM, TEM)
The morphological characteristics of materials are crucial in determining their physical and chemical properties. In the context of materials science involving organosilanes, advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing surface topography and internal structure at the micro- and nanoscale. While direct SEM and TEM studies specifically focused on pure this compound are uncommon due to its liquid nature, the influence of its incorporation into larger polymer or composite systems is a key area of investigation. Research on structurally related vinyl silanes provides a framework for understanding how this compound would likely impact material morphology.
Scanning Electron Microscopy is frequently employed to study the surface features of materials modified with vinyl silanes. For instance, in studies involving the copolymerization of vinyl silanes with other monomers, SEM reveals significant changes in the surface morphology of the resulting polymer.
A study on the copolymerization of methyl methacrylate (B99206) (MMA) with vinyl triethoxysilane (B36694) (VTES), a compound structurally related to this compound, demonstrated the utility of SEM in characterizing the resulting material. univ.kiev.uaresearchgate.net The analysis of the poly(MMA-co-VTES) copolymer revealed a roughened and porous surface that was not uniform in its distribution. univ.kiev.ua This alteration in surface morphology is a direct consequence of incorporating the silane into the polymer matrix. The pores observed in the SEM micrographs varied in size, indicating that the presence of the vinyl silane introduces significant topographical changes. univ.kiev.ua
Similarly, research on poly(methyl methacrylate) gels containing another related compound, triphenyl vinyl silane (TPVS), utilized SEM to investigate the morphology of the copolymers. researchgate.net These studies collectively suggest that the inclusion of vinyl silanes like this compound into a polymer matrix can be expected to induce notable changes in surface texture, such as increased roughness and the formation of porous structures. These morphological features, observable through SEM, are critical as they can influence properties like permeability, surface area, and adhesion.
While Transmission Electron Microscopy provides even higher resolution to probe the internal structure and the dispersion of constituent phases within a composite material, specific TEM studies detailing the effects of this compound were not prominently available in the reviewed literature. However, based on research with analogous silanes, it is anticipated that TEM would be instrumental in visualizing the dispersion of silica domains formed from the hydrolysis and condensation of the methoxysilane (B1618054) group within a polymer matrix, as well as the interface between the polymer and any reinforcing fillers.
The following table summarizes the morphological findings from a study on a related vinyl silane copolymer, which can be considered indicative of the type of information obtainable for materials incorporating this compound.
| Material | Microscopy Technique | Observed Morphological Features | Size Range of Features | Reference |
| Poly(methyl methacrylate-co-vinyl triethoxysilane) | SEM | Non-uniformly distributed porous morphology, roughened surface | Pore size: 0.5 to 4.6 μm; Pore depth: < 1 μm | univ.kiev.uaresearchgate.net |
This data underscores the capability of advanced microscopy to provide detailed insights into the structural changes at the micro-level when vinyl silanes are integrated into new materials.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of organosilanes. researchgate.net Future research on methoxy(methyl)(phenyl)(vinyl)silane will prioritize the development of manufacturing processes that are not only efficient but also environmentally benign. A key focus is the replacement of traditional, often hazardous, reagents and energy-intensive conditions with more sustainable alternatives. rsc.org
One promising avenue is the use of green solvents and bio-based starting materials. acs.orgmdpi.com For instance, research is exploring the use of naturally occurring precursors that can be chemically modified to yield valuable silane (B1218182) monomers. mdpi.com This approach, coupled with processes that minimize waste generation, aligns with the principles of a circular economy. acs.orgnih.gov The E-Factor, a metric that quantifies the amount of waste produced relative to the desired product, is becoming a critical benchmark for evaluating the sustainability of new synthetic routes. rsc.org
Recent breakthroughs include one-pot synthesis methodologies that combine multiple reaction steps, thereby reducing energy consumption and the need for intermediate purification processes. acs.org These methods often employ catalysts that can operate under mild conditions, such as room temperature, further enhancing their green credentials. acs.orgnih.gov
| Research Focus | Key Objectives | Examples of Approaches |
| Green Solvents | Reduce toxicity and environmental impact of reaction media. | Use of alcohols, water, or other biodegradable solvents. acs.org |
| Atom Economy | Maximize the incorporation of starting materials into the final product. | Development of atom-economic reactions like alkene hydrosilylation. nih.gov |
| Bio-based Precursors | Decrease reliance on fossil fuels and utilize renewable feedstocks. | Synthesis from natural compounds like eugenol. mdpi.com |
| Process Intensification | Improve efficiency and reduce energy consumption. | One-pot synthesis, continuous flow reactors. acs.org |
Exploration of New Catalytic Systems for Specific Transformations
Catalysis is central to organosilicon chemistry, and the exploration of new catalytic systems is a vibrant area of research. While platinum-based catalysts like Speier's and Karstedt's catalysts have been industrial workhorses for hydrosilylation, there is a strong push to develop alternatives based on more earth-abundant and less expensive metals. acs.orgnih.gov
Research is increasingly focused on transition metals such as cobalt, nickel, iron, and copper. acs.orgnih.govrsc.org These metals have shown great promise in catalyzing a variety of transformations on organosilanes. For example, cobalt-based catalysts have been developed for the efficient synthesis of alkoxysilanes under mild conditions. acs.org Nickel-hydride catalytic systems are being explored for the hydrofunctionalization of π-substrates like alkenes and alkynes, which is highly relevant for modifying the vinyl group in this compound. rsc.org Furthermore, dual-catalyst systems, such as the cooperative use of copper and palladium, are enabling complex, multi-component reactions to build sophisticated molecular architectures in a single step. acs.org
A deeper mechanistic understanding of how these catalysts function is crucial for future innovation. rsc.org Studies investigating the role of the silicon atom itself within the catalytic cycle, as seen in Si-Ni catalysts, provide valuable insights that can guide the rational design of next-generation catalysts with enhanced selectivity and reactivity for specific transformations. acs.org
| Catalyst Type | Target Transformation | Advantages |
| Cobalt-based | Hydrosilylation, Dehydrogenative Coupling | Earth-abundant, air- and water-stable options. acs.orgnih.gov |
| Nickel-based | Hydrofunctionalization, Cross-coupling | Versatile, effective for C-C and C-heteroatom bond formation. rsc.org |
| Copper/Palladium | Silylcarbonylation | Enables multi-component, modular synthesis. acs.org |
| Manganese-based | Dehydrogenative Silylation | Efficient and selective for vinylsilane synthesis at room temp. organic-chemistry.org |
Design of Advanced Functional Materials with Tunable Properties
This compound is a key monomer for creating advanced functional materials due to the distinct reactivity of its functional groups. The methoxy (B1213986) group allows for hydrolysis and condensation to form stable siloxane (Si-O-Si) networks, the vinyl group provides a site for polymerization or cross-linking, and the phenyl group enhances thermal stability and modifies optical properties. This versatility allows for the design of materials with precisely tunable properties. mdpi.comnih.gov
Future research will focus on leveraging this molecular architecture to create a new generation of organic-inorganic hybrid materials, known as organo-modified silicas (ORMOSILs), and specialized polymers. mdpi.commdpi.com These materials are finding applications in emerging technological fields such as:
Flexible Electronics: Creating dielectric layers, encapsulants, and substrates for wearable and flexible devices. mdpi.com
Sensors: Modifying electrode surfaces to enhance the detection of specific analytes. mdpi.com
Catalysis: Serving as robust supports for catalytic nanoparticles. mdpi.com
Photonics: Synthesizing materials with high refractive indices and low optical loss for use in LEDs and other optical components.
The ability to control the material's properties at the molecular level by incorporating monomers like this compound is a significant advantage. This allows for the rational design of materials tailored to the specific demands of an application, moving beyond the monotonous structures of many traditional polymers. nih.govmdpi.com The silylative coupling of olefins with vinylsilanes is another strategy being developed to produce stereodefined alkenylsilanes, which are valuable precursors for functional materials. rsc.org
Integration of Artificial Intelligence and Machine Learning in Organosilane Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the field of organosilanes is no exception. lanyasilane.de These powerful computational tools can process vast datasets to identify patterns, predict properties, and accelerate the discovery process in ways that are not possible through traditional experimentation alone. lanyasilane.deresearchgate.net
In the context of this compound and related compounds, AI and ML can be applied in several key areas:
Catalyst Discovery: AI algorithms can screen thousands of potential catalyst structures to identify promising candidates for specific reactions, such as the selective functionalization of the vinyl group. researchgate.net
Materials Prediction: Machine learning models can be trained to predict the physical and chemical properties (e.g., thermal stability, mechanical strength, optical properties) of polymers and hybrid materials based on the composition and structure of their monomer units. lanyasilane.de This allows for the in silico design of materials with desired characteristics before they are ever synthesized in the lab.
Synthesis Planning: AI can devise novel and efficient synthetic routes by analyzing the vast body of published chemical reactions, potentially uncovering more sustainable or cost-effective pathways. researchgate.net
Reaction Optimization: Machine learning can rapidly analyze experimental data to optimize reaction conditions (e.g., temperature, pressure, catalyst loading), leading to higher yields and purity. nih.gov
By augmenting the capabilities of researchers, AI and ML will significantly shorten the timeline for developing new organosilicon materials and processes, fostering innovation at an unprecedented rate. lanyasilane.denih.gov
Bio-inspired and Environmentally Conscious Approaches in Organosilicon Chemistry
Nature provides a rich source of inspiration for developing more sustainable and efficient chemical processes. While silicon-carbon bonds are not known to be formed in nature, scientists have successfully harnessed the power of biology to create them. wikipedia.orgcaltech.edu A landmark development is the use of directed evolution to engineer enzymes, such as cytochrome c, that can catalyze the formation of Si-C bonds. caltech.edunih.gov
This bio-inspired approach offers several advantages over traditional chemical synthesis:
Environmental Friendliness: Biocatalytic reactions typically occur in water under mild temperature and pressure conditions, reducing energy consumption and eliminating the need for harsh reagents. caltech.edunih.gov
High Selectivity: Enzymes are known for their exceptional chemo-, regio-, and stereoselectivity, which can simplify purification processes and lead to purer products.
Sustainability: Enzymes are renewable and biodegradable catalysts.
Future research will likely expand the toolkit of "silicon-active" enzymes capable of performing a wider range of transformations on organosilane substrates. nih.gov This could lead to the enzymatic synthesis of chiral organosilanes or the selective modification of complex molecules containing a silane moiety. Merging the fields of biocatalysis and organosilicon chemistry represents a paradigm shift towards more environmentally conscious manufacturing, with the potential to produce valuable compounds like this compound in a truly green manner. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for Methoxy(methyl)(phenyl)(vinyl)silane, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves hydrosilylation or nucleophilic substitution reactions. For example, vinylsilane derivatives can be prepared via platinum-catalyzed hydrosilylation of alkynes with methoxy(methyl)phenylsilane precursors. Reaction efficiency depends on catalyst loading (0.5–2 mol% Pt), solvent polarity (toluene or THF), and temperature control (60–80°C). Impurities such as disilylation byproducts can be minimized by maintaining stoichiometric excess of the vinyl component . Purification via fractional distillation or column chromatography (hexane/ethyl acetate gradients) is critical to isolate the target compound.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?
- Methodological Answer :
- ¹H/¹³C NMR : Key for identifying vinyl (δ 5.5–6.5 ppm) and methoxy (δ 3.0–3.5 ppm) protons. Coupling patterns (e.g., vinyl protons as doublets of doublets) distinguish regioisomers.
- FT-IR : Si-O-C stretches (1050–1100 cm⁻¹) and vinyl C=C (1640 cm⁻¹) confirm functional groups.
- Mass Spectrometry : High-resolution MS (ESI or EI) detects molecular ions (e.g., [M+H]⁺) and fragments (e.g., loss of methoxy groups).
Cross-validation with GC-MS is recommended to resolve ambiguities from overlapping signals in crowded spectral regions .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?
- Methodological Answer : The phenyl group introduces steric hindrance, slowing oxidative addition to Pd(0) catalysts, while the electron-donating methoxy group enhances silicon’s nucleophilicity. To study this:
- Compare reaction rates with analogs (e.g., trimethylvinylsilane) under identical Suzuki-Miyaura conditions.
- Use DFT calculations to map electron density around silicon and predict activation barriers.
- Monitor side reactions (e.g., protodesilylation) via ¹H NMR kinetics. Adjust ligand choice (e.g., bulky SPhos) to mitigate steric effects .
Q. What strategies resolve contradictions in reported hydrolytic stability data for this compound under varying pH conditions?
- Methodological Answer : Contradictions often arise from trace moisture in solvents or inconsistent pH buffering. A systematic approach includes:
- Controlled Hydrolysis Studies : Use degassed solvents and argon atmospheres to exclude ambient moisture.
- pH Titration : Track Si-O cleavage via ²⁹Si NMR (δ −10 to −20 ppm for hydrolyzed products).
- Accelerated Aging Tests : Expose samples to 40°C/75% RH and compare degradation rates via LC-MS.
Literature discrepancies may reflect differences in substituent electronegativity; methoxy groups stabilize against hydrolysis compared to chloro analogs .
Q. How should researchers design experiments to investigate thermal decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (typically >200°C for silanes).
- Pyrolysis-GC-MS : Trap volatile byproducts (e.g., benzene, ethylene) and map fragmentation patterns.
- In Situ IR Spectroscopy : Monitor Si-C bond cleavage (loss of 1250 cm⁻¹ stretches) during heating.
Safety protocols from analogous vinylsilanes recommend using explosion-proof reactors and inert gas blankets to prevent uncontrolled exotherms .
Data Analysis and Contradiction Management
Q. How can researchers differentiate between synthetic byproducts and degradation artifacts in this compound samples?
- Methodological Answer :
- Stability-Indicating Assays : Compare fresh vs. aged samples using HPLC with UV/RI detectors.
- Isotopic Labeling : Introduce ¹³C at the vinyl group to trace decomposition pathways via NMR.
- Control Experiments : Replicate synthesis under anhydrous vs. humid conditions to isolate moisture-induced degradation.
Contradictory MS/MS data may arise from isobaric interferences; orthogonal techniques like ion mobility spectrometry improve resolution .
Safety and Handling
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
